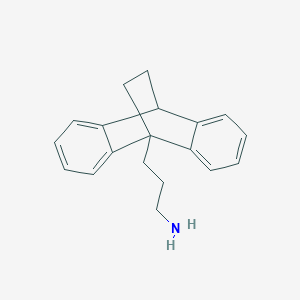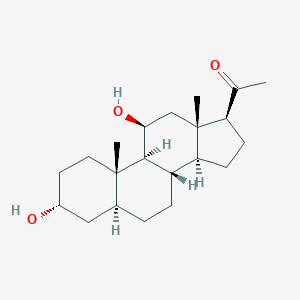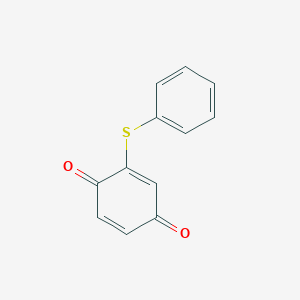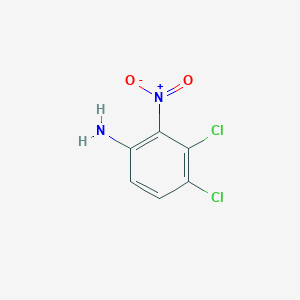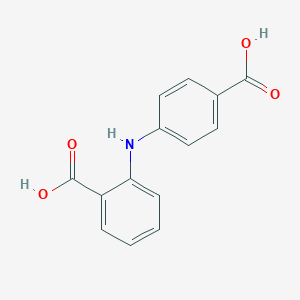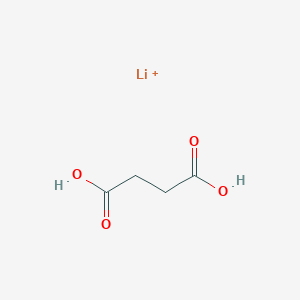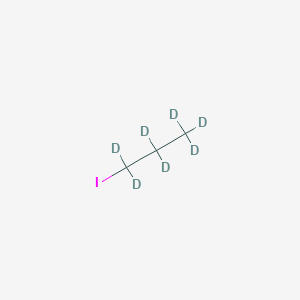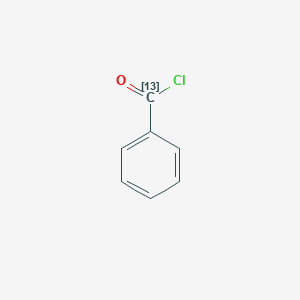
Benzoyl chloride-alpha-13C
Vue d'ensemble
Description
Benzoyl chloride-alpha-13C is a compound that is closely related to various benzoyl derivatives and is of interest in the field of organic chemistry due to its potential applications in polymer and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzoyl-related compounds can be complex, involving multiple steps and the potential for various isomers. For instance, the structural characterization of polybenzyls synthesized from the polymerization of benzyl chloride is discussed, indicating that the reaction conditions, such as temperature, can significantly influence the branching and substitution patterns of the resulting polymers . This suggests that the synthesis of this compound would also require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of benzoyl derivatives can be quite intricate, as demonstrated by the study of Nα-benzoyl-L-argininate ethyl ester chloride, which serves as a model compound for poly(ester amide) precursors. The X-ray diffraction analysis reveals that the compound crystallizes in a chiral space group and features an extensive network of hydrogen bonds . This level of detail in structural analysis is crucial for understanding the molecular geometry and stereochemistry of this compound.
Chemical Reactions Analysis
Chemical reactions involving benzoyl derivatives can be influenced by the molecular structure and the presence of different functional groups. The rotational isomerism about the C alpha-CO bond in proline derivatives, as studied through NMR spectroscopy, highlights the dynamic nature of these compounds and the potential energy barriers involved in their interconversion . This information is valuable when considering the reactivity and stability of this compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl derivatives are closely tied to their molecular structure. The use of high-field 13C-NMR spectroscopy for the structural characterization of polybenzyls provides insights into the chemical shifts and substitution patterns that are indicative of the compound's electronic environment . Such spectroscopic techniques are essential for determining the properties of this compound, including its reactivity, solubility, and potential applications in material science.
Applications De Recherche Scientifique
Applications of Benzoyl Compounds in Scientific Research
1. Microbial Resistance and Antimicrobial Properties
Benzalkonium chlorides, related to benzoyl compounds, exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. Their widespread use in commercial products and the potential for microbial resistance due to frequent exposure have been subjects of investigation (Pereira & Tagkopoulos, 2019).
2. Acne Treatment
Benzoyl peroxide, a well-known benzoyl compound, is extensively used in the treatment of acne due to its significant antibacterial, antikeratolytic, and comedolytic activities. Studies have explored its effectiveness as monotherapy and in combination with other treatments, highlighting its role in managing comedonal and inflammatory acne lesions (Tanghetti & Popp, 2009).
3. Ophthalmic Treatments
Research has also delved into the ocular surface effects of preservatives in eyedrops, particularly benzalkonium chloride, which can cause adverse effects on tear production and corneal surface damage. Studies emphasize the importance of considering preservative-free treatments for glaucoma to improve patient tolerability and adherence (Baudouin, 2009).
Mécanisme D'action
Target of Action
Benzoyl Chloride-alpha-13C is a synthetic compound that is primarily used in organic synthesis . It serves as a building block for pharmaceuticals and acts as a reagent for the synthesis of diverse compounds .
Mode of Action
This compound functions as an electrophile in organic synthesis . It is adept at reacting with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds . These reactions are typically conducted at room temperature and are completed within a few minutes .
Biochemical Pathways
It is known to be used in the laboratory for studying enzyme kinetics and analyzing biochemical systems . It is often employed to label proteins and other molecules for in-depth study .
Pharmacokinetics
Given its use in organic synthesis and proteomics research , it can be inferred that its bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it forms when it reacts with various nucleophiles . As it is used to synthesize a wide range of compounds, the results of its action can vary widely.
Action Environment
Given that its reactions are typically conducted at room temperature , it can be inferred that temperature could be a significant environmental factor influencing its action.
Safety and Hazards
Propriétés
IUPAC Name |
benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455297 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52947-05-4 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52947-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

